![molecular formula C21H24N2O4S B2986016 N-(3-acetylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683763-38-4](/img/structure/B2986016.png)
N-(3-acetylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(3-acetylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, also known as AM-404, is a synthetic compound that has been widely studied for its potential therapeutic uses. It was first discovered in the early 1990s as an inhibitor of anandamide uptake, a neurotransmitter that plays a role in pain regulation and mood. Since then, AM-404 has been investigated for its potential use in treating a variety of conditions, including pain, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Fahim & Shalaby (2019) explored the synthesis of various benzene sulfonamide derivatives, including N-(3-acetylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide. This research focused on the chemical reactivity of these compounds towards different nucleophiles and the synthesis of novel sulfonamide derivatives. Some chlorinated compounds in this category exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines.
Anticonvulsant Activity
Robertson et al. (1987) conducted a study on compounds including 4-amino-N-(2,6-dimethylphenyl)benzamide, which showed effective anticonvulsant activity in animal models. This research highlighted the potential of certain benzamide derivatives in the treatment of seizures, though the specific compound is not directly N-(3-acetylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (Robertson et al., 1987).
Prodrug Potential
Larsen, Bundgaard, & Lee (1988) investigated various N-acyl derivatives of N-methylsulfonamides as potential prodrug forms. These derivatives, including those similar to N-(3-acetylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, were evaluated for their stability and hydrolysis kinetics, revealing insights into the potential application of these compounds as prodrugs (Larsen, Bundgaard, & Lee, 1988).
Cardiac Electrophysiological Activity
Morgan et al. (1990) researched the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are structurally similar to the compound . Their findings suggested that these compounds could act as selective class III agents, potentially useful in treating arrhythmias (Morgan et al., 1990).
Tritium Labeling for Biochemical Studies
Hong et al. (2015) explored the synthesis and characterization of tritium-labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide. This study highlights the potential of using labeled benzamide derivatives for biochemical and pharmacological studies, particularly in the context of receptor interactions and drug metabolism (Hong et al., 2015).
properties
IUPAC Name |
N-(3-acetylphenyl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15-5-4-12-23(14-15)28(26,27)20-10-8-17(9-11-20)21(25)22-19-7-3-6-18(13-19)16(2)24/h3,6-11,13,15H,4-5,12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXKJECEMDMSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide |
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